molecular formula C21H21ClN2O4S B2586278 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone CAS No. 686744-16-1

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

Cat. No. B2586278
CAS RN: 686744-16-1
M. Wt: 432.92
InChI Key: KUIVFVVUPKGYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, also known as SB-431542, is a synthetic compound that has been widely used in scientific research. This compound is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. TGF-β is a multifunctional cytokine that plays a critical role in various physiological and pathological processes, including cell growth, differentiation, migration, and apoptosis.

Scientific Research Applications

Synthesis and Anticancer Activity

A study on novel indole-based sulfonohydrazide derivatives, including compounds related to "2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone," demonstrated promising anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-468. These compounds selectively inhibit the proliferation of cancerous cells, indicating their potential as anticancer agents (Gaur et al., 2022).

Antimicrobial Agents

Research into 1,2,4-triazole derivatives containing the morpholine moiety, synthesized through condensation reactions, revealed that some of these compounds possess good to moderate antimicrobial activity. This highlights their potential use in developing new antimicrobial agents (Sahin et al., 2012).

Sulfonamide Synthesis

A study on the synthesis of morpholine-containing sulfonamides introduced the morpholine moiety to amine functional groups, aiming to explore new pharmacologically active reagents. These compounds are tested for ICAM-1/LFA-1 interaction inhibition, showcasing their potential in therapeutic applications (Singh & Bansal, 2004).

Sulfur Dioxide Insertion

The insertion of sulfur dioxide into certain structures, leading to the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones, was investigated, showing efficient conversion under mild conditions. This chemical transformation process has potential applications in the development of sulfonated oxindoles with various uses (Liu et al., 2017).

Anti-inflammatory Activity

Thiophene derivatives, including compounds with morpholine groups, have been synthesized and evaluated for anti-inflammatory activity. These compounds have shown promising results in reducing inflammation, indicating their potential as anti-inflammatory agents (Helal et al., 2015).

Mechanism of Action

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c22-18-7-3-1-5-16(18)13-24-14-20(17-6-2-4-8-19(17)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIVFVVUPKGYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.